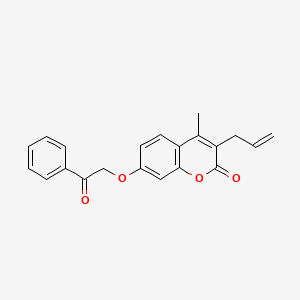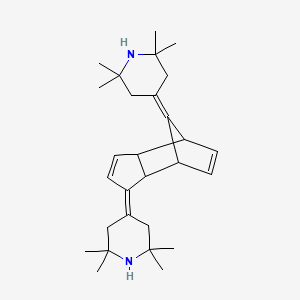![molecular formula C40H24N4O B15044801 2,2'-Dibenzo[b,d]furan-2,8-diylbis(3-phenylquinoxaline)](/img/structure/B15044801.png)
2,2'-Dibenzo[b,d]furan-2,8-diylbis(3-phenylquinoxaline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-PHENYL-3-[8-(3-PHENYL-2-QUINOXALINYL)DIBENZO[B,D]FURAN-2-YL]QUINOXALINE is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives, including 2-PHENYL-3-[8-(3-PHENYL-2-QUINOXALINYL)DIBENZO[B,D]FURAN-2-YL]QUINOXALINE, typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . Various synthetic methods have been developed, focusing on green chemistry and cost-effective approaches . For instance, the reaction of 2-phenyl-3-(3-phenyl-2-quinoxalinyl)dibenzo[b,d]furan with appropriate reagents under controlled conditions can yield the desired compound .
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of catalysts, optimized reaction conditions, and purification techniques to achieve the desired product on a large scale .
Chemical Reactions Analysis
Types of Reactions
2-PHENYL-3-[8-(3-PHENYL-2-QUINOXALINYL)DIBENZO[B,D]FURAN-2-YL]QUINOXALINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions . Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce reduced quinoxaline derivatives .
Scientific Research Applications
2-PHENYL-3-[8-(3-PHENYL-2-QUINOXALINYL)DIBENZO[B,D]FURAN-2-YL]QUINOXALINE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-PHENYL-3-[8-(3-PHENYL-2-QUINOXALINYL)DIBENZO[B,D]FURAN-2-YL]QUINOXALINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives such as:
- 2-Chloro-3-(piperazin-2-yl)quinoxaline
- 2-Methoxy-3-(piperazin-2-yl)quinoxaline
- 3-Phenyl-2-oxo-1,2,3,4-tetrahydroquinoxaline
Uniqueness
2-PHENYL-3-[8-(3-PHENYL-2-QUINOXALINYL)DIBENZO[B,D]FURAN-2-YL]QUINOXALINE is unique due to its complex structure, which combines multiple aromatic rings and heterocyclic moieties. This structural complexity contributes to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C40H24N4O |
|---|---|
Molecular Weight |
576.6 g/mol |
IUPAC Name |
2-phenyl-3-[8-(3-phenylquinoxalin-2-yl)dibenzofuran-2-yl]quinoxaline |
InChI |
InChI=1S/C40H24N4O/c1-3-11-25(12-4-1)37-39(43-33-17-9-7-15-31(33)41-37)27-19-21-35-29(23-27)30-24-28(20-22-36(30)45-35)40-38(26-13-5-2-6-14-26)42-32-16-8-10-18-34(32)44-40/h1-24H |
InChI Key |
OZLKPVUANSDFGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC5=C(C=C4)OC6=C5C=C(C=C6)C7=NC8=CC=CC=C8N=C7C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl ({3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B15044725.png)
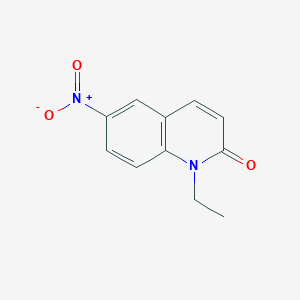
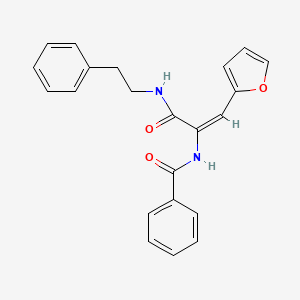
![4-[4-(Toluene-4-sulfonyl)-2-p-tolyl-oxazol-5-yl]-morpholine](/img/structure/B15044746.png)

![6-(4-Nitrophenyl)benzimidazo[1,2-c]quinazoline](/img/structure/B15044750.png)
![3,5-dibromo-2-hydroxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide](/img/structure/B15044755.png)
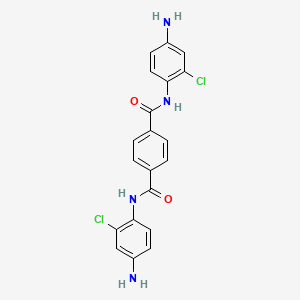
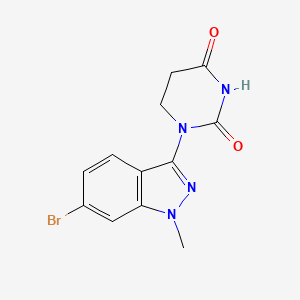
![N-{4-[(2,4-dinitrophenyl)amino]phenyl}acetamide](/img/structure/B15044766.png)
![4-(4-fluorophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazole](/img/structure/B15044773.png)
![2-[4-(Octyloxy)phenyl]-2-oxoethyl 4-hexylbenzoate](/img/structure/B15044785.png)
